![molecular formula C25H21Cl B14173497 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene CAS No. 919789-28-9](/img/structure/B14173497.png)
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene is an organic compound that belongs to the class of diphenylmethanes. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenylethenyl group attached to a dimethylindene core. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.
化学反应分析
Types of Reactions
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often characterized using techniques like NMR spectroscopy and IR spectroscopy to confirm their structures .
科学研究应用
2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
Similar compounds to 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene include:
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Known for its anticancer properties.
Thiazole derivatives: These compounds exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and industrial applications. Additionally, its ability to undergo various chemical reactions further enhances its utility in synthetic chemistry.
属性
CAS 编号 |
919789-28-9 |
|---|---|
分子式 |
C25H21Cl |
分子量 |
356.9 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene |
InChI |
InChI=1S/C25H21Cl/c1-17-22-10-6-7-11-23(22)18(2)24(17)16-25(19-8-4-3-5-9-19)20-12-14-21(26)15-13-20/h3-17H,1-2H3 |
InChI 键 |
UAEVWOCBYZZYGM-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


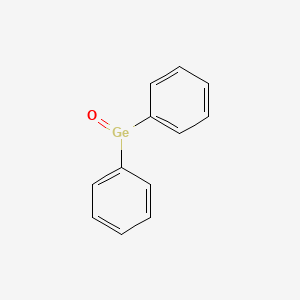
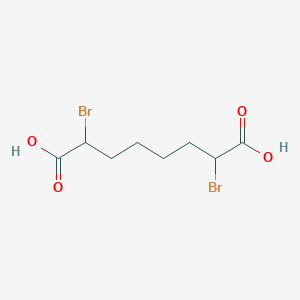
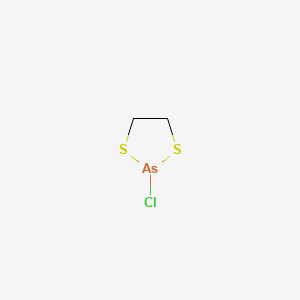
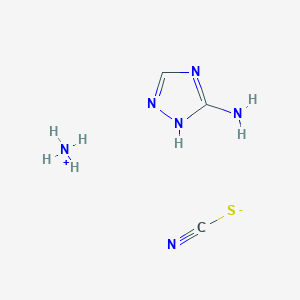
![(1R,5R)-1-(2,3-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14173438.png)
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
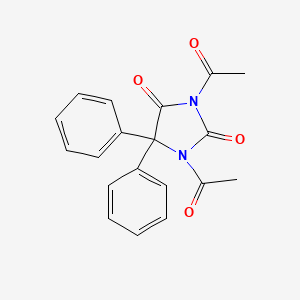

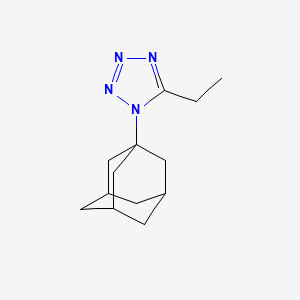

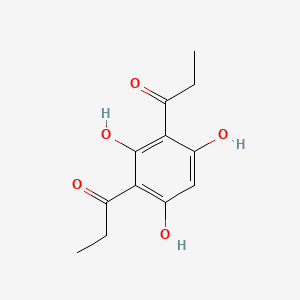
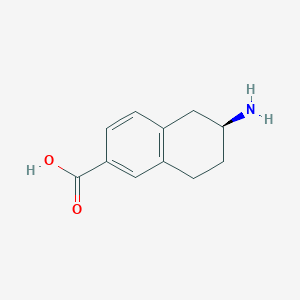
![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)
![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
